6-n-Octylaminouracil
Overview
Description
6-n-Octylaminouracil, also known as 6-OAU, is a lipid-mimetic structure that acts as a synthetic GPR84 agonist . It is predominantly expressed in immune cells and plays important roles in inflammation, fibrosis, and metabolism .
Synthesis Analysis
The synthesis of 6-n-Octylaminouracil was first discovered by Suzuki and colleagues in 2013 . It was synthesized at Okayama University or in-house at Daiichi Sankyo Co. Ltd .Molecular Structure Analysis
The molecular structure of 6-n-Octylaminouracil is C12H21N3O2 . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, 8 rotatable bonds, a topological polar surface area of 77.75, and a molecular weight of 239.16 .Chemical Reactions Analysis
6-n-Octylaminouracil is a surrogate GPR84 agonist . It has been shown to induce a pro-inflammatory response . It is more potent than medium-chain fatty acids (MCFAs) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-n-Octylaminouracil include a molecular weight of 239.16, XLogP of 3.82, and it does not break any of Lipinski’s rules .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Immunology and Inflammation .
Comprehensive and Detailed Summary of the Application
6-n-Octylaminouracil (6-OAU) is a synthetic agonist for GPR84, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells . GPR84 plays important roles in inflammation, fibrosis, and metabolism . The activation of GPR84 in macrophages leads to increased cytokine secretion and chemotaxis .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, cryo-electron microscopy (cryo-EM) structures of Gαi protein-coupled human GPR84 bound to a synthetic lipid-mimetic ligand, LY237, or a putative endogenous ligand, a medium-chain fatty acid (MCFA) 3-hydroxy lauric acid (3-OH-C12) were presented . The structures reveal a unique hydrophobic nonane tail-contacting patch, which forms a blocking wall to select MCFA-like agonists with the correct length .
Thorough Summary of the Results or Outcomes Obtained
The study provides insights into the structure and function of GPR84, which could improve our understanding of ligand recognition, receptor activation, and Gαi-coupling of GPR84 . These insights could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .
Application in Metabolic Function and Energy Sensing
Specific Scientific Field
The specific scientific field is Metabolic Function and Energy Sensing .
Comprehensive and Detailed Summary of the Application
GPR84 has been associated with inflammation as well as the regulation of metabolism and energy sensing for around 15 years . GPR84 has also recently been shown to be highly expressed in skeletal muscle, and its absence leads to detrimental effects in mitochondrial function .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, the effects of GPR84 activation on metabolic function and energy sensing were investigated . The application of the GPR84 agonist 6-n-octylaminouracil (6-OAU) was used to study these effects .
Thorough Summary of the Results or Outcomes Obtained
The application of the GPR84 agonist 6-n-octylaminouracil (6-OAU) counteracted these effects, effectively reinstating the brown adipocyte activity . These compelling in vivo and in vitro findings converge to highlight mitochondrial dysfunction as the primary cause of BAT anomalies in GPR84-KO mice .
Application in Pro-Inflammatory Response
Specific Scientific Field
The specific scientific field is Immunology and Inflammation .
Comprehensive and Detailed Summary of the Application
GPR84 is an understudied G protein-coupled receptor (GPCR) that is expressed on the surface of immune cells . Agonists targeting GPR84, such as 6-n-octylaminouracil (6-OAU), have been shown to induce a pro-inflammatory response .
Detailed Description of the Methods of Application or Experimental Procedures
In 2013, Suzuki and colleagues provided strong evidence that agonists targeting GPR84 induce a pro-inflammatory response, and identified 6-n-octylaminouracil (6-OAU) as a surrogate GPR84 agonist .
Thorough Summary of the Results or Outcomes Obtained
The application of 6-n-octylaminouracil (6-OAU) was shown to induce a pro-inflammatory response . This has highlighted the potential of GPR84 as a therapeutic target in a range of diseases, including ulcerative colitis, fibrotic diseases, nonalcoholic steatohepatitis, and acute respiratory distress syndrome .
Safety And Hazards
properties
IUPAC Name |
6-(octylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWASUQURIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-n-Octylaminouracil |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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